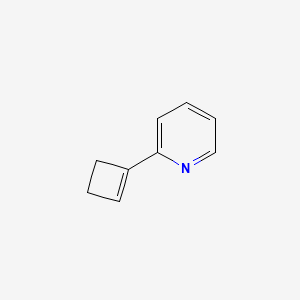

2-(Cyclobut-1-en-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclobuten-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-7-10-9(6-1)8-4-3-5-8/h1-2,4,6-7H,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIVKFMQAXFOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyridine Scaffolds in Chemical Research

The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and indispensable structural unit in the landscape of chemical science. tandfonline.comnih.govresearchgate.netsciencepublishinggroup.comresearchgate.netrsc.org Its prevalence stems from a combination of electronic properties, solubility enhancement, and the ability to serve as a versatile synthetic handle.

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. tandfonline.comnih.govresearchgate.netsciencepublishinggroup.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and basicity to the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. sandiego.edu This has led to the incorporation of pyridine scaffolds in a wide array of therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. tandfonline.comresearchgate.net

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, where they are employed in the design of functional materials such as polymers, dyes, and ligands for catalysis. tandfonline.com The lone pair of electrons on the nitrogen atom allows pyridine to coordinate with metal ions, making it a valuable ligand in organometallic chemistry and a key component in various catalytic systems. rsc.org The diverse reactivity of the pyridine ring, which can undergo a range of substitution reactions, further enhances its utility as a versatile platform for the construction of complex molecular architectures. rsc.org

The Strategic Role of Strained Cyclic Alkenes in Advanced Synthetic Strategies

Strained cyclic alkenes, such as cyclobutene (B1205218), represent a class of highly reactive and synthetically valuable intermediates in organic chemistry. rsc.orgscispace.com Their inherent ring strain, a consequence of the deviation from ideal bond angles, provides a thermodynamic driving force for a variety of chemical transformations that would otherwise be energetically unfavorable. rsc.org This unique reactivity makes them powerful tools for the construction of complex cyclic and acyclic systems.

One of the most prominent applications of strained cyclic alkenes is in cycloaddition reactions. acs.orgwikipedia.orgutwente.nlnih.gov For instance, the [2+2] cycloaddition of a cyclobutene with another unsaturated molecule can lead to the formation of more complex polycyclic systems. acs.orgnih.gov These reactions are often utilized in the synthesis of natural products and other biologically active molecules. nih.gov The ability of cyclobutene to participate in these reactions allows for the rapid and efficient construction of molecular complexity from relatively simple starting materials.

Furthermore, the ring-opening of cyclobutene derivatives can be a powerful method for the stereoselective synthesis of 1,3-dienes, which are themselves versatile building blocks in organic synthesis. The stereochemical outcome of these ring-opening reactions can often be controlled by the reaction conditions, providing access to specific isomers of the diene product. This strategic use of ring strain to control reactivity and stereoselectivity is a hallmark of modern synthetic organic chemistry.

Unveiling the Structural Characteristics of the 2 Cyclobut 1 En 1 Yl Pyridine Motif

Direct Synthetic Routes to this compound

Direct synthetic approaches to this compound aim to construct the target molecule in a minimal number of steps from readily available starting materials. One of the most straightforward conceptual strategies involves the reaction of a 2-pyridyl organometallic reagent with cyclobutanone, followed by a dehydration step. This approach is analogous to the synthesis of similarly structured compounds. rsc.org

The process would commence with the generation of a 2-pyridyl nucleophile, typically 2-lithiopyridine, which can be prepared in situ from the deprotonation of pyridine or via a halogen-metal exchange from a 2-halopyridine. This nucleophile then attacks the electrophilic carbonyl carbon of cyclobutanone to form a tertiary alcohol, 2-(1-hydroxycyclobutyl)pyridine. Subsequent acid-catalyzed dehydration of this alcohol intermediate would then yield the desired this compound.

Table 1: Proposed Direct Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Bromopyridine | n-BuLi, THF, -78 °C | 2-Lithiopyridine |

| 2 | 2-Lithiopyridine, Cyclobutanone | THF, -78 °C to rt | 2-(1-Hydroxycyclobutyl)pyridine |

| 3 | 2-(1-Hydroxycyclobutyl)pyridine | H₂SO₄ or TsOH, heat | This compound |

Synthesis via Cyclobutenylation Reactions on Pyridine Precursors

The introduction of a cyclobutenyl group onto a pre-existing pyridine ring is a powerful strategy for the synthesis of this compound. These cyclobutenylation reactions can be broadly categorized into transition-metal-catalyzed and transition-metal-free methodologies.

Transition-Metal-Catalyzed Cyclobutenylation Approaches

Transition-metal catalysis offers a versatile toolkit for the formation of carbon-carbon bonds, including the coupling of pyridine derivatives with cyclobutenyl partners. The most prominent among these are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgnih.gov

In a Suzuki-Miyaura coupling approach, a 2-pyridylboronic acid or its ester derivative can be coupled with a cyclobutenyl halide or triflate in the presence of a palladium catalyst and a base. The efficacy of this reaction often depends on the choice of ligands and reaction conditions to overcome challenges such as the slow transmetalation rate of electron-deficient heteroaryl boron derivatives. nih.govnih.gov

Alternatively, the Stille coupling reaction provides a robust method for the formation of the C-C bond between a 2-stannylpyridine and a cyclobutenyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback of this method.

Recent advances in C-H activation offer another avenue. A directed C-H functionalization of pyridine at the C2 position with a cyclobutenyl coupling partner, catalyzed by metals like ruthenium or rhodium, could also afford the target compound. rsc.orgscholaris.ca

Table 2: Overview of Transition-Metal-Catalyzed Cyclobutenylation Reactions

| Reaction Name | Pyridine Precursor | Cyclobutenyl Precursor | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | 2-Pyridylboronic acid/ester | Cyclobut-1-en-1-yl bromide/triflate | Pd(OAc)₂, SPhos, K₃PO₄ |

| Stille Coupling | 2-(Tributylstannyl)pyridine | Cyclobut-1-en-1-yl iodide | Pd(PPh₃)₄, LiCl |

| C-H Activation | Pyridine | Cyclobutenylboronic acid | [Ru(p-cymene)Cl₂]₂, AgOAc |

Transition-Metal-Free Cyclobutenylation Methodologies

Transition-metal-free methods provide an attractive alternative, avoiding the cost and potential toxicity associated with heavy metals. A notable strategy is the one-pot cyclobutenylation/deprotection cascade, which has been successfully applied to the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles and is theoretically applicable to pyridine systems. rsc.org

This approach involves the deprotonation of an N-protected pyridine precursor, such as an N-Boc pyridinium (B92312) salt, followed by the addition of cyclobutanone. The resulting alkoxide intermediate then undergoes a cascade of reactions, potentially involving the transfer of the protecting group and subsequent elimination, to yield the final product. rsc.org

Multicomponent Reaction Strategies for Analogous Pyridine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. While no MCRs have been specifically reported for the direct synthesis of this compound, established MCRs for pyridine synthesis could be adapted. oup.comrsc.orgnih.gov

For instance, the Hantzsch pyridine synthesis or its variations could potentially incorporate a building block containing a cyclobutene moiety. A hypothetical MCR could involve the condensation of a β-ketoester, an aldehyde, ammonia, and a cyclobutenyl-containing enamine or a related precursor. The challenge lies in the stability of the cyclobutene ring under the reaction conditions.

Derivatization from Precursors Incorporating Cyclobutene or Pyridine Moieties

The synthesis can also be approached by starting with a molecule that already contains either the cyclobutene or the pyridine ring and then constructing the other part.

One could envision starting with a functionalized cyclobutene, such as a cyclobutenyl Grignard or organozinc reagent, and reacting it with an electrophilic pyridine derivative, for instance, a 2-halopyridine, in a transition-metal-catalyzed cross-coupling reaction. uni-muenchen.deuni-muenchen.de

Conversely, a pyridine derivative bearing a suitable functional group could be elaborated to form the cyclobutene ring. An example of a conceptually similar transformation is the ring expansion of 2-allyl-2H-azirines to form substituted pyridines, which demonstrates the possibility of forming the pyridine ring from a precursor that can be derived from a cyclobutane-containing starting material. nih.gov

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. quimicaorganica.orgbeilstein-journals.org This inherent electronic nature governs its reactivity towards various reagents.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile compared to benzene (B151609), requiring more forcing reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack. quimicaorganica.orgmasterorganicchemistry.com Substitution, when it does occur, is favored at the 3- and 5-positions due to the greater stability of the resulting reaction intermediates. quimicaorganica.orgyoutube.com Attack at the 2- or 4-position leads to a destabilized resonance structure with a positive charge on the nitrogen atom. quimicaorganica.org

The presence of activating groups, such as electron-donating groups, can enhance the feasibility of EAS reactions on pyridines. youtube.com For instance, the nitration of toluene (B28343) proceeds significantly faster than that of benzene, highlighting the activating effect of the methyl group. masterorganicchemistry.com Conversely, deactivating groups, like the trifluoromethyl group, significantly slow down the reaction. masterorganicchemistry.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of pyridine reactivity suggest that substitution would preferentially occur at the C-3 and C-5 positions of the pyridine ring.

A computational method, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems by identifying the aromatic carbon with the highest proton affinity. rsc.org This tool could be applied to predict the most likely sites of electrophilic attack on this compound.

Nucleophilic Addition and Substitution Reactions

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic reactions. abertay.ac.uk Nucleophilic attack typically occurs at the 2- and 4-positions, which are electron-deficient. abertay.ac.uk The reaction of pyridines with strong nucleophiles can lead to the formation of dihydropyridine (B1217469) intermediates. abertay.ac.uk

A well-known example of nucleophilic substitution on pyridine is the Chichibabin reaction, where pyridine reacts with sodamide to form 2-aminopyridine. abertay.ac.uk Halopyridines, particularly those with halogens at the 2- and 4-positions, readily undergo nucleophilic substitution. abertay.ac.uk Furthermore, the formation of pyridinium salts enhances the ring's susceptibility to nucleophilic attack. abertay.ac.uk For instance, N-acylpyridinium derivatives can undergo 1,2-nucleophilic addition. acs.org

The reaction of 2,3-pyridyne, a highly reactive intermediate, with amines has been shown to exclusively generate 2-aminopyridines through nucleophilic addition. nih.gov This highlights the strong preference for nucleophilic attack at the 2-position of the pyridine core.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful method for modifying pyridine rings, often overcoming the limitations of classical electrophilic and nucleophilic substitution reactions. nih.govrsc.org Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in achieving regioselective C-H activation. beilstein-journals.orgnih.govrsc.org

The C-2 position of pyridines is a common site for functionalization due to the directing effect of the nitrogen atom. nih.gov For example, palladium-catalyzed C-H activation of 2-phenylpyridine (B120327) has been extensively studied, leading to ortho-cyanation, ortho-hydroxylation, and ortho-arylation. rsc.org Rhodium(III) has been used to catalyze the hydroarylation of alkynes via directed C-H functionalization of pyridines. nih.gov

The distal positions (C-3 and C-4) of the pyridine ring can also be functionalized. nih.gov For instance, Ir-catalyzed C3-borylation of pyridine has been reported. nih.gov The use of directing groups attached to the pyridine ring can steer the functionalization to specific positions. nih.govacs.org For example, 2-(1H-pyrazol-1-yl)pyridine can undergo Rh(III)-catalyzed C-H alkenylation. rsc.org

Reactivity of the Cyclobutene Moiety

The cyclobutene ring in this compound is a strained four-membered ring containing a double bond, which makes it susceptible to reactions that relieve ring strain.

Cycloaddition Reactions (e.g., Diels-Alder)

Cyclobutene and its derivatives can participate in cycloaddition reactions. The strain in the four-membered ring makes them reactive dienophiles in Diels-Alder reactions. For instance, aryl-substituted cyclobutenes have been shown to react with tetrazines in inverse electron demand Diels-Alder (IEDDA) reactions. mdpi.com

The [2+2] cycloaddition is another characteristic reaction of alkenes, and cyclobutenes can undergo this transformation, particularly under photochemical conditions. rsc.org The photochemical [2+2] cycloaddition of olefin ligands containing a pyridine group has been used to synthesize cyclobutane (B1203170) derivatives. rsc.org Additionally, [2+2+2] cycloaddition reactions catalyzed by transition metals like cobalt and rhodium are efficient methods for constructing pyridine rings from alkynes and nitriles, although this involves the formation of a pyridine ring rather than the reaction of a pre-existing one. rsc.orgtdx.cat

Ring-Opening Transformations

The high ring strain of the cyclobutene ring makes it prone to ring-opening reactions, which can be initiated by various reagents or catalysts. nih.govulisboa.pt These reactions can lead to the formation of linear or larger cyclic structures. For example, palladium-catalyzed ring-opening of bicyclic aziridines, which can be conceptually related to strained ring systems, has been achieved with various nucleophiles. ulisboa.pt

The ring-opening of cyclopropanes, which are also strained rings, can be catalyzed by metals like zirconium and nickel, leading to the formation of new C-C bonds and functionalized products. uni-regensburg.de While specific examples of ring-opening for this compound were not found, the inherent strain of the cyclobutene ring suggests its susceptibility to such transformations under appropriate conditions, potentially leading to substituted butadiene derivatives or undergoing rearrangements to form other cyclic systems. For instance, the reaction of pyridine with trifluoroacetylated acetylenes can lead to ring-opening and the formation of polyunsaturated aminopentadienals. researchgate.net

Hydrogenation and Dehydrogenation Studies

Currently, there is a lack of specific research in the scientific literature detailing the hydrogenation and dehydrogenation of this compound. However, the reactivity of the constituent pyridine and cyclobutene moieties can be independently considered to predict potential transformation pathways.

The hydrogenation of pyridines to piperidines is a well-established transformation, often requiring catalysts such as platinum, palladium, rhodium, or ruthenium. The specific conditions, including catalyst choice, solvent, temperature, and pressure, can influence the degree of saturation and stereoselectivity of the resulting piperidine. It is plausible that this compound could undergo hydrogenation of the pyridine ring to yield 2-(cyclobut-1-en-1-yl)piperidine or further reduction of the cyclobutene ring to afford 2-cyclobutylpiperidine.

Conversely, the dehydrogenation of a partially saturated precursor to this compound would represent a synthetic route to this compound. Dehydrogenation reactions are common in organic synthesis for the introduction of unsaturation and the formation of aromatic systems.

Intermolecular and Intramolecular Reactivity Pathways

The reactivity of this compound is expected to be dictated by the interplay between the electron-deficient pyridine ring and the strained cyclobutene ring.

Intermolecular Reactions:

The pyridine nitrogen can act as a nucleophile or a base, participating in reactions such as alkylation and protonation. The double bond of the cyclobutene ring is a potential site for electrophilic addition and cycloaddition reactions. For instance, [2+2+2] cycloaddition reactions are a known method for the synthesis of substituted pyridines from alkynes and nitriles, highlighting the potential for the cyclobutene moiety to participate in similar transformations.

Intramolecular Reactions:

The proximity of the pyridine and cyclobutene rings allows for the possibility of intramolecular rearrangements. Thermal or photochemical conditions could potentially induce rearrangements involving the strained four-membered ring, leading to the formation of new ring systems. While specific examples for this compound are not documented, related systems undergo various rearrangements. For instance, the Morin rearrangement involves the intramolecular cyclization of an alkene onto a sulfenic acid, and the Truce-Smiles rearrangement describes an intramolecular nucleophilic aromatic substitution. These examples suggest the potential for novel intramolecular transformations of this compound under appropriate conditions.

Further research is necessary to fully elucidate the specific hydrogenation, dehydrogenation, intermolecular, and intramolecular reactivity pathways of this compound. Such studies would not only expand our understanding of the chemical behavior of this unique heterocyclic system but also could lead to the development of new synthetic methodologies and the discovery of novel compounds with interesting properties.

Mechanistic Investigations of Reactions Involving 2 Cyclobut 1 En 1 Yl Pyridine

Elucidation of Reaction Mechanisms via Experimental Techniques

No specific experimental studies on the reaction mechanisms of 2-(Cyclobut-1-en-1-yl)pyridine have been found in the reviewed literature. To investigate these mechanisms, researchers would typically employ a variety of techniques. These could include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be crucial for identifying the structures of starting materials, products, and any isolable intermediates.

Isotopic Labeling Studies: By selectively replacing certain atoms with their isotopes (e.g., deuterium (B1214612) for hydrogen), it is possible to track the movement of atoms throughout a reaction, providing insight into bond-breaking and bond-forming steps.

Crossover Experiments: These experiments can help determine whether a reaction proceeds via an intermolecular or intramolecular pathway.

Without published research applying these techniques to this compound, no data tables or detailed findings can be presented.

Kinetic and Thermodynamic Studies of Reaction Pathways

A search of the scientific literature did not yield any kinetic or thermodynamic data for reactions involving this compound. Such studies are essential for understanding the feasibility and rate of a chemical transformation. Key parameters that would be investigated include:

Rate Constants (k): These values quantify the speed of a reaction.

Activation Energy (Ea): The minimum energy required for a reaction to occur.

Enthalpy of Reaction (ΔH): The heat change that occurs during a reaction.

Entropy of Reaction (ΔS): The change in disorder during a reaction.

Gibbs Free Energy of Reaction (ΔG): This determines the spontaneity of a reaction.

This information is typically gathered through techniques like UV-Vis spectrophotometry, gas chromatography, or calorimetry, often at various temperatures. The absence of such studies for this compound means that no quantitative data on its reaction pathways can be provided.

Identification of Key Intermediates and Transition States

There is no available research that identifies or characterizes key intermediates or transition states in reactions of this compound. The identification of these transient species is fundamental to understanding a reaction mechanism.

Intermediates: These are short-lived, high-energy species that are formed in one step of a reaction and consumed in a subsequent step. They can sometimes be detected spectroscopically under special conditions (e.g., low temperature) or trapped chemically.

Transition States: These are the highest energy points along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. They cannot be isolated but can be modeled using computational chemistry.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces and characterizing the geometries and energies of intermediates and transition states. However, no such computational studies specific to this compound have been reported.

Advanced Spectroscopic and Structural Characterization of 2 Cyclobut 1 En 1 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 2-(Cyclobut-1-en-1-yl)pyridine, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of both the pyridine (B92270) and cyclobutenyl rings. The aromatic protons of the pyridine ring are expected to appear in the downfield region, typically between δ 7.0 and 8.6 ppm, due to the deshielding effect of the aromatic ring current. The proton at the 6-position of the pyridine ring is expected to be the most downfield signal due to its proximity to the nitrogen atom. The protons on the cyclobutenyl ring would likely appear in the aliphatic region, with the vinylic proton showing a characteristic downfield shift compared to the allylic and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The pyridine ring carbons are expected to resonate in the aromatic region (δ 120-150 ppm), with the carbon adjacent to the nitrogen (C2 and C6) appearing at the lower field. The carbons of the cyclobutenyl moiety will have characteristic shifts, with the sp² hybridized carbons of the double bond appearing further downfield than the sp³ hybridized carbons.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.5 - 8.6 | d | ~4.8 |

| H-3 (Pyridine) | 7.6 - 7.7 | d | ~7.8 |

| H-4 (Pyridine) | 7.2 - 7.3 | t | ~7.5 |

| H-5 (Pyridine) | 7.0 - 7.1 | t | ~6.2 |

| Vinylic H (Cyclobutene) | 6.1 - 6.2 | m | - |

| Allylic CH₂ (Cyclobutene) | 2.8 - 2.9 | m | - |

| Methylene CH₂ (Cyclobutene) | 2.4 - 2.5 | m | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 160 |

| C-6 (Pyridine) | 149 - 151 |

| C-4 (Pyridine) | 136 - 138 |

| C-3 (Pyridine) | 122 - 124 |

| C-5 (Pyridine) | 121 - 123 |

| Quaternary C (Cyclobutene) | 140 - 142 |

| Vinylic CH (Cyclobutene) | 135 - 137 |

| Allylic CH₂ (Cyclobutene) | 30 - 32 |

| Methylene CH₂ (Cyclobutene) | 28 - 30 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring will likely appear in the 1400-1600 cm⁻¹ range. The C=C stretching of the cyclobutene (B1205218) ring is expected around 1650 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclobutene ring should be observed in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric ring breathing mode of the pyridine ring, typically a strong band, is expected around 1000 cm⁻¹. The C=C stretching of the cyclobutene ring would also be observable in the Raman spectrum.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (Cyclobutene) | 2800 - 3000 | 2800 - 3000 |

| C=C Stretch (Cyclobutene) | ~1650 | ~1650 |

| C=C / C=N Stretch (Pyridine Ring) | 1400 - 1600 | 1400 - 1600 |

| Pyridine Ring Breathing | Not prominent | ~1000 (Strong) |

| C-H Bending | 700 - 900 | 700 - 900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation patterns. For this compound (C₉H₉N), the calculated molecular weight is approximately 131.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 131. The fragmentation pattern would likely involve the loss of small, stable molecules. A common fragmentation pathway for pyridyl compounds is the cleavage of the bond connecting the substituent to the ring. Therefore, a significant fragment corresponding to the pyridyl cation (m/z 78) might be observed. Fragmentation of the cyclobutene ring could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in a fragment at m/z 103. Further fragmentation could also lead to the formation of the cyclobutadienyl cation (m/z 52).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Predicted Fragment Ion |

| 131 | [M]⁺ (Molecular Ion) |

| 103 | [M - C₂H₄]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 52 | [C₄H₄]⁺ (Cyclobutadienyl cation) |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable single crystals of this compound can be grown, SCXRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure would likely reveal the planarity of the pyridine ring and the conformation of the cyclobutene ring. The dihedral angle between the plane of the pyridine ring and the plane of the cyclobutene double bond would be a key structural parameter. Intermolecular interactions, such as π-π stacking between pyridine rings or C-H···π interactions, could also be identified, providing insight into the crystal packing. Without experimental data, predicting the exact crystal system and space group is not possible, but common space groups for organic molecules include P2₁/c, P-1, and C2/c.

Interactive Data Table: Predicted Key Structural Parameters from SCXRD for this compound

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, P-1, or C2/c |

| C-N bond lengths (Pyridine) | 1.33 - 1.35 Å |

| C-C bond lengths (Pyridine) | 1.38 - 1.40 Å |

| C=C bond length (Cyclobutene) | 1.33 - 1.35 Å |

| C-C single bond lengths (Cyclobutene) | 1.50 - 1.54 Å |

| Dihedral angle (Pyridine-Cyclobutene) | 10 - 40° |

Computational and Theoretical Studies on 2 Cyclobut 1 En 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the electronic properties and energetics of molecules like 2-(cyclobut-1-en-1-yl)pyridine.

Electronic Structure: DFT calculations can map the electron density distribution within the molecule, revealing regions of high and low electron density. This is crucial for understanding the molecule's reactivity. Key parameters derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. For instance, a small HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.govresearchgate.net

Energetics: DFT methods are also used to calculate the total electronic energy of the molecule, which can be used to predict its stability and the thermodynamics of reactions it might undergo. By calculating the energies of reactants, transition states, and products, the enthalpy and Gibbs free energy of a reaction can be determined. These calculations are vital for predicting whether a reaction is favorable and for understanding its energy profile. rsc.org

A hypothetical data table for calculated electronic properties of this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set might look like this:

| Property | Calculated Value |

| Total Energy (Hartree) | -440.123456 |

| HOMO Energy (eV) | -6.54 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 5.56 |

| Dipole Moment (Debye) | 2.15 |

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.comnih.govmdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility.

The bond connecting the cyclobutene (B1205218) ring and the pyridine (B92270) ring allows for rotational freedom, leading to different spatial arrangements or conformations of the molecule. MD simulations can explore these different conformations by simulating the atomic motions over time. nih.gov The simulations track the trajectory of each atom based on the forces exerted by other atoms, which are typically calculated using a force field.

By analyzing the simulation trajectories, one can identify the most stable conformations, which correspond to the lowest energy states. The relative populations of different conformers at a given temperature can also be estimated, providing insight into the molecule's dynamic behavior in different environments, such as in a solvent or interacting with a biological target. nih.gov Key outputs from MD simulations for conformational analysis include the potential energy surface as a function of the dihedral angle between the two rings and the probability distribution of this angle.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts and coupling constants can be performed using methods like DFT. github.ionih.govresearchgate.nettandfonline.com These calculations provide a predicted NMR spectrum that can be compared with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments or reveal interesting electronic effects within the molecule.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below:

| Atom | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | 155.2 |

| C3 (Pyridine) | 121.8 |

| C4 (Pyridine) | 136.5 |

| C5 (Pyridine) | 123.4 |

| C6 (Pyridine) | 149.7 |

| C1' (Cyclobutene) | 140.1 |

| C2' (Cyclobutene) | 138.9 |

| C3' (Cyclobutene) | 30.5 |

| C4' (Cyclobutene) | 31.2 |

Note: The data in this table is hypothetical and serves as an illustration of the types of results obtained from computational NMR predictions.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net By analyzing the calculated vibrational modes, each peak in the predicted spectrum can be assigned to a specific molecular motion, such as the stretching or bending of a particular bond. This aids in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-Vis region of the electromagnetic spectrum. The calculated excitation energies and oscillator strengths provide a theoretical UV-Vis spectrum that can help in understanding the electronic structure and photophysical properties of this compound.

Exploration of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to explore its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. This path includes locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

For example, the mechanism of an electrophilic substitution on the pyridine ring or a cycloaddition reaction involving the cyclobutene double bond could be investigated. Calculations would provide the structures and energies of all intermediates and transition states, offering a detailed, step-by-step picture of how the reaction proceeds. This information is invaluable for understanding reaction outcomes and for designing new synthetic routes. acs.org

Based on a comprehensive search of available scientific literature, there is currently a notable lack of published research focusing specifically on the coordination chemistry and ligand properties of the compound This compound .

Studies detailing its metal complexation, chelation behavior, the synthesis of its metal complexes, and the specific influence of its cyclobutene moiety on coordination modes could not be located in publicly accessible research databases and scholarly articles.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this particular compound at this time. The required experimental data and detailed research findings for the specified subsections appear to be absent from the current body of scientific literature.

Derivatization and Functionalization Strategies for 2 Cyclobut 1 En 1 Yl Pyridine

Regioselective Functionalization of the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards different classes of reagents. Its functionalization can be achieved through several regioselective pathways.

Electrophilic Aromatic Substitution (SEAr) : The pyridine nitrogen deactivates the ring towards electrophilic attack, making these reactions significantly more difficult than for benzene (B151609) and often requiring harsh conditions. quora.comquora.com When substitution does occur, it is directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quimicaorganica.orgaklectures.com For 2-(Cyclobut-1-en-1-yl)pyridine, electrophilic attack would be expected primarily at the C-5 position, and to a lesser extent, the C-3 position. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst complexes with the nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAr) : Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions where the nitrogen atom can effectively stabilize the negative charge in the intermediate (a Meisenheimer complex). stackexchange.comquora.comwikipedia.org In the classic Chichibabin reaction, pyridine itself reacts with sodium amide to yield 2-aminopyridine, demonstrating that even a hydride ion can be displaced by a strong nucleophile. wikipedia.orgyoutube.com For this compound, direct SNAr is not possible unless a leaving group is present on the ring, but this pathway highlights the ring's electrophilic character.

C-H Bond Functionalization : Modern transition-metal-catalyzed C-H activation provides a powerful and atom-economical method for functionalizing pyridine rings. For 2-alkylpyridine derivatives, catalysis by metals such as rhodium or yttrium can achieve regioselective functionalization. acs.orgacs.orgrsc.org Yttrium-catalyzed C-H alumination at the benzylic position of 2-alkylpyridines, followed by reaction with electrophiles, allows for the introduction of various groups. acs.org Rhodium-catalyzed reactions of 2-phenylpyridine (B120327) with alkenes lead to ortho-alkylation on the phenyl ring, directed by the pyridine nitrogen. rsc.org Such strategies could potentially be adapted to functionalize the C-3 or C-6 positions of the pyridine ring in the target molecule, or potentially the methylene (B1212753) group of the cyclobutene (B1205218) ring adjacent to the pyridine.

Table 1: Potential Strategies for Regioselective Functionalization of the Pyridine Ring This table presents generalized reactions for pyridine derivatives, which could be applied to this compound.

| Reaction Type | Reagents | Expected Position | Product Functional Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, high temp. | C-3, C-5 | Nitro (-NO₂) |

| Sulfonation | SO₃ / H₂SO₄ (oleum), high temp. | C-3, C-5 | Sulfonic Acid (-SO₃H) |

| Halogenation (Bromination) | Br₂ in oleum, high temp. | C-3, C-5 | Bromo (-Br) |

| Chichibabin Reaction | NaNH₂, heat; then H₂O workup | C-6 | Amino (-NH₂) |

| C-H Alumination/Oxidation | Yttrium catalyst, R₃Al; then O₂ | C-H adjacent to ring | Hydroxyl (-OH) |

| C-H Alumination/Arylation | Yttrium catalyst, R₃Al; then Pd catalyst, Ar-X | C-H adjacent to ring | Aryl (-Ar) |

Modifications of the Cyclobutene Ring

The high ring strain and the presence of a double bond make the cyclobutene moiety a versatile handle for a variety of chemical transformations.

Ring-Opening Reactions : The release of ring strain provides a strong thermodynamic driving force for ring-opening reactions. A key example is the Ring-Opening Carbonyl-Olefin Metathesis (ROCOM), which can react cyclobutenes with aldehydes in the presence of a hydrazine (B178648) catalyst to furnish γ,δ-unsaturated aldehydes. nih.gov This reaction breaks the cyclobutene ring to install two distinct functional groups. Additionally, cyclobutenes can undergo thermally induced electrocyclic ring-opening to form conjugated 1,3-dienes, a reaction governed by Woodward-Hoffmann rules. researchgate.netresearchgate.net

Cycloaddition Reactions : The alkene in the cyclobutene ring can participate as a 2π component in cycloaddition reactions. These include [2+2] photocycloadditions to form bicyclo[2.2.0]hexane derivatives and [4+2] Diels-Alder reactions where the cyclobutene acts as the dienophile. researchgate.netorganicreactions.org Donor-acceptor substituted cyclobutenes can also undergo formal [4+3] and [4+4] cycloadditions catalyzed by Brønsted acids. nih.gov

Standard Alkene Chemistry : The double bond can undergo typical functionalization reactions. Catalytic hydrogenation would saturate the ring to yield the corresponding 2-cyclobutylpyridine. Ozonolysis would cleave the double bond, leading to a dicarbonyl compound. nih.gov Other reactions such as epoxidation, dihydroxylation, and hydrohalogenation are also feasible, providing access to a wide range of functionalized cyclobutane (B1203170) derivatives.

Table 2: Potential Reaction Pathways for Modification of the Cyclobutene Ring

| Reaction Type | Reagents/Conditions | Resulting Structure/Functional Group |

|---|---|---|

| Ring-Opening Metathesis (ROCOM) | Aldehyde (R-CHO), Hydrazine catalyst | γ,δ-Unsaturated aldehyde |

| Electrocyclic Ring-Opening | Heat (Thermal) | 1,3-Diene |

| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., Butadiene) | Fused six-membered ring system |

| Hydrogenation | H₂, Pd/C | Cyclobutane ring |

| Ozonolysis | 1. O₃; 2. Me₂S or Zn/H₂O | Ring cleavage to a dicarbonyl compound |

| Epoxidation | m-CPBA | Cyclobutene oxide |

Introduction of Diverse Chemical Functionalities for Synthetic Utility

The derivatization strategies for the pyridine and cyclobutene rings can be used sequentially to introduce a wide range of chemical functionalities, significantly expanding the synthetic utility of the parent molecule. For instance, initial halogenation of the pyridine ring at the C-3 or C-5 position would install a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, vinyl, and alkynyl substituents.

Modification of the cyclobutene ring offers alternative pathways to complexity. The ROCOM reaction, for example, generates an aldehyde, a key functional group that can be converted into alcohols (via reduction or Grignard addition), amines (via reductive amination), or new carbon-carbon bonds (via Wittig or similar olefination reactions). nih.gov The 1,3-diene formed from thermal ring-opening is a valuable precursor for further Diels-Alder reactions, enabling the rapid construction of complex polycyclic systems. researchgate.net

Cascade and One-Pot Derivatization Reactions

Cascade reactions, where a single event triggers a sequence of transformations, offer an elegant and efficient route to complex molecular architectures from simple precursors. The thermally induced ring-opening of the cyclobutene to a diene, followed by an intramolecular 6π-electrocyclization onto the pyridine ring, represents a potential cascade pathway to fused heterocyclic systems.

Furthermore, one-pot sequences that combine multiple distinct reaction steps without isolating intermediates can streamline synthetic efforts. An example could involve the yttrium-catalyzed C-H alumination of the methylene group adjacent to the pyridine, followed by the addition of a palladium catalyst and an aryl halide to achieve a one-pot C-H arylation. acs.orgacs.org Similarly, a Brønsted acid could catalyze a formal [4+2] cycloaddition between the cyclobutene and a benzopyrylium ion, which then triggers a ring-expansion cascade to produce highly functionalized 2-naphthols in a single operation. nih.gov These advanced strategies highlight the potential of this compound as a versatile building block for complex molecule synthesis.

Synthetic Applications of 2 Cyclobut 1 En 1 Yl Pyridine As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

There is currently a lack of specific, documented research detailing the use of 2-(Cyclobut-1-en-1-yl)pyridine as a direct precursor for the synthesis of complex heterocyclic systems. The inherent strain of the cyclobutene (B1205218) ring and the electronic properties of the pyridine (B92270) moiety suggest that it could theoretically participate in ring-opening, rearrangement, or cycloaddition reactions to form more complex heterocyclic architectures. However, specific examples, reaction conditions, and yields for such transformations involving this particular compound are not found in the available scientific literature.

Utilization in Complex Molecule Construction

Detailed accounts or specific examples of this compound being utilized as a key building block in the total synthesis or construction of complex molecules are not present in the current body of scientific literature. The potential for this compound to serve in such a capacity would depend on its unique reactivity, which has not been sufficiently explored or reported.

Role in the Development of Novel Organic Frameworks and Materials

The use of this compound in the development of novel organic frameworks, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), or other materials like polymers, is not described in the available literature. While vinylpyridine derivatives are used in polymer synthesis, wikipedia.orgsigmaaldrich.com there is no specific data regarding the polymerization or incorporation of this compound into such materials.

Concluding Remarks and Future Research Perspectives for 2 Cyclobut 1 En 1 Yl Pyridine

Current Challenges in the Synthesis and Reactivity of 2-(Cyclobut-1-en-1-yl)pyridine

The prospective synthesis and manipulation of this compound are anticipated to present several distinct challenges that stem from the intrinsic properties of both the pyridine (B92270) nucleus and the cyclobutene (B1205218) ring.

Synthetic Hurdles: The construction of 2-substituted pyridines can be notoriously difficult. Traditional electrophilic substitution reactions on pyridine are often sluggish and require harsh conditions, leading to poor regioselectivity. acs.org While modern cross-coupling reactions are powerful tools, the synthesis of 2-pyridyl organometallic reagents, such as boronic acids, is often complicated by instability and low reactivity. organic-chemistry.org Alternative strategies, such as the functionalization of pyridine N-oxides or direct C-H activation, offer promising routes but come with their own set of challenges regarding substrate scope and functional group tolerance. acs.orgresearchgate.net The introduction of the cyclobutene group, a strained four-membered ring, adds another layer of complexity, as the reaction conditions required for its formation or attachment must be mild enough to prevent premature ring opening or rearrangement. researchgate.net

Reactivity Quandaries: The reactivity of this compound is expected to be a delicate interplay between the electron-deficient nature of the pyridine ring and the high ring strain of the cyclobutene. The pyridine nitrogen can act as a Lewis base, coordinating to catalysts or reagents, which could influence the reactivity of the adjacent cyclobutene ring. Conversely, the strained double bond of the cyclobutene is a reactive handle, susceptible to a variety of transformations such as cycloadditions, ring-opening metathesis, or rearrangements. researchgate.netnih.gov Controlling the chemoselectivity—achieving a reaction at one site without affecting the other—will be a primary challenge for chemists working with this molecule. For instance, reactions intended to functionalize the pyridine ring could inadvertently trigger the decomposition of the sensitive cyclobutene moiety.

| Challenge Area | Specific Difficulties | Potential Mitigation Strategies |

| Synthesis | Instability of 2-pyridyl organometallic intermediates; Harsh conditions for classical pyridine functionalization; Preservation of the strained cyclobutene ring. | Use of pyridine N-oxide precursors researchgate.net; Development of milder C-H activation protocols acs.org; Low-temperature reaction conditions. |

| Reactivity | Competing reaction pathways (pyridine vs. cyclobutene); Uncontrolled ring-opening of cyclobutene researchgate.net; Difficulty in selective functionalization. | Strategic use of protecting groups; Catalyst design for site-selectivity; Photochemical and electrochemical methods for controlled activation. |

Emerging Methodologies and Technologies for its Advanced Study

Overcoming the challenges associated with this compound will be facilitated by the adoption of cutting-edge methodologies and technologies that are becoming increasingly prevalent in modern chemical research.

Advanced Synthetic Methods: Recent breakthroughs in synthetic organic chemistry offer new avenues for the construction and functionalization of complex molecules like this compound. Methodologies such as photoredox catalysis and transition-metal-catalyzed C-H functionalization provide mild and highly selective ways to form C-C bonds, which could be instrumental in synthesizing the target molecule and its derivatives under conditions that preserve the delicate cyclobutene ring. rsc.org Furthermore, flow chemistry techniques could offer enhanced control over reaction parameters, such as temperature and reaction time, minimizing the decomposition of unstable intermediates.

Computational and Spectroscopic Analysis: In silico studies, particularly those employing Density Functional Theory (DFT), will be invaluable for predicting the reactivity of this compound. nih.govresearchgate.netresearchgate.net Computational modeling can help to elucidate reaction mechanisms, predict the outcomes of competing reaction pathways, and guide the rational design of experiments. researchgate.net These theoretical insights, when paired with advanced spectroscopic techniques, such as 2D NMR and mass spectrometry, will be crucial for the unambiguous characterization of novel compounds and intermediates derived from this scaffold.

| Methodology/Technology | Application in the Study of this compound |

| Photoredox Catalysis | Mild and selective C-H functionalization of the pyridine ring or reactions involving the cyclobutene double bond. |

| Flow Chemistry | Precise control of reaction conditions to handle unstable intermediates and improve reaction safety and scalability. |

| Computational Chemistry (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, and understanding of electronic properties. nih.govresearchgate.netresearchgate.net |

| Advanced Spectroscopy | Unambiguous structural characterization of complex derivatives and reaction intermediates. |

Potential for Novel Chemical Transformations and Applications

The unique combination of a pyridine heterocycle and a strained alkene in this compound opens the door to a wide array of potential transformations and applications, positioning it as a valuable building block for various fields.

Novel Chemical Transformations: The high ring strain of the cyclobutene moiety makes it a substrate for a variety of ring-opening and rearrangement reactions. researchgate.netnih.govrsc.orgacs.org For example, under thermal or catalytic conditions, the cyclobutene ring could undergo electrocyclic ring-opening to form a conjugated diene, which could then participate in cycloaddition reactions to build more complex molecular architectures. Ring-opening metathesis with other olefins is another possibility, which would generate novel acyclic structures bearing a pyridine substituent. nih.gov These transformations could provide access to molecular scaffolds that are not readily accessible through conventional synthetic routes.

Applications in Medicinal Chemistry and Agrochemicals: The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its favorable physicochemical properties. nih.govtandfonline.comfrontiersin.orgresearchgate.netnih.govnih.gov The introduction of a novel, strained cyclobutene substituent could lead to compounds with unique three-dimensional shapes and biological activities. This scaffold could serve as a starting point for the development of new therapeutic agents or crop protection chemicals. nih.gov

Ligand Development and Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. unimi.italfachemic.comresearchgate.netnih.govacs.org The this compound scaffold offers a unique combination of a coordinating nitrogen atom and a reactive olefin, which could be exploited in the design of novel ligands. For instance, the cyclobutene double bond could be used to anchor the ligand to a support or to participate in catalytic cycles in a cooperative manner with the metal center.

Materials Science: Vinylpyridines are used as monomers in the production of specialty polymers and functional materials. polysciences.comwikipedia.orgnih.gov By analogy, this compound could potentially serve as a monomer in ring-opening metathesis polymerization (ROMP) to create novel polymers with pyridine side chains. These materials could have interesting properties for applications in areas such as coatings, adhesives, or as platforms for catalysis and ion exchange. polysciences.com

| Potential Application Area | Prospective Role of this compound |

| Medicinal Chemistry | A novel scaffold for the design of drugs with unique structural and biological properties. nih.govtandfonline.comfrontiersin.orgresearchgate.netnih.govnih.gov |

| Homogeneous Catalysis | A precursor to innovative ligands with both coordinating and reactive sites. unimi.italfachemic.comresearchgate.netnih.govacs.org |

| Materials Science | A monomer for the synthesis of functional polymers via ring-opening metathesis polymerization. |

| Organic Synthesis | A versatile building block for accessing complex molecular architectures through ring-opening and rearrangement reactions. researchgate.netnih.govrsc.orgacs.org |

Q & A

Q. How can reproducibility challenges in synthesizing this compound be addressed?

- Methodological Answer : Document all reaction parameters (e.g., stirring rate, solvent batch, humidity) in a standardized electronic lab notebook. Share raw data (e.g., NMR FID files, chromatograms) via repositories like Zenodo. Collaborate with independent labs for interlaboratory validation using identical protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.